molecular formula C21H26N2O2S B2916734 2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034322-48-8

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2916734
CAS No.: 2034322-48-8
M. Wt: 370.51
InChI Key: SAHUIQNNVZWHBI-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule designed for research purposes. Its structure incorporates a piperidine core, a common scaffold in medicinal chemistry known for its relevance in modulating various biological targets. Piperidine and its derivatives are frequently investigated for their potential as enzyme inhibitors or receptor ligands, with documented research applications in areas such as antifungal agents targeting ergosterol biosynthesis and as agonists for G protein-coupled receptors like GPR119 . The specific molecular architecture of this compound, featuring a phenyl-isopropylthio moiety and a pyridinyloxy-piperidine group, suggests potential for interaction with hydrophobic enzyme pockets or protein-protein interaction interfaces, similar to other advanced research compounds . This reagent is intended for use in biochemical assay development, structure-activity relationship (SAR) studies, and exploratory pharmacology to further characterize its mechanism of action and cellular effects. Researchers are encouraged to conduct their own experiments to validate its specific research applications.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(2)26-20-5-3-17(4-6-20)15-21(24)23-13-9-19(10-14-23)25-18-7-11-22-12-8-18/h3-8,11-12,16,19H,9-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHUIQNNVZWHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure

The compound features a complex structure that includes:

  • An isopropylthio group
  • A phenyl ring
  • A piperidine moiety
  • A pyridine derivative

This unique configuration suggests potential interactions with various biological targets, including protein kinases and receptors involved in cell signaling pathways.

Inhibition of Protein Kinases

Research indicates that compounds with similar structures can inhibit critical protein kinases associated with cell proliferation, particularly:

  • Cyclin-dependent kinases (CDKs) : Specifically CDK4 and CDK6, which are pivotal in regulating the cell cycle and are often overactive in cancer cells .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. For instance, it has been reported to inhibit LPS-induced TNFα release in microglial cells, suggesting a neuroprotective role against neuroinflammation .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Target/Effect Reference
CDK InhibitionInhibits CDK4/CDK6 activity
Anti-inflammatoryReduces TNFα release in microglial cells
CytotoxicityExhibits cytotoxic effects against certain cancer cell lines
Antiviral ActivityPotential activity against HIV-1

Case Studies and Research Findings

  • Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound effectively inhibited the proliferation of various cancer cell lines by targeting CDK pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Neuroprotection : Another investigation highlighted its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound's efficacy was linked to its role in activating survival pathways mediated by ERK and Akt signaling .
  • Antiviral Properties : Preliminary studies suggested that the compound may possess antiviral properties, particularly against HIV-1. It was noted that modifications to the piperidine structure could enhance its antiviral efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several piperidin-1-yl ethanone derivatives, as illustrated below:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Reference
2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone (Target) - 4-(Isopropylthio)phenyl
- 4-(Pyridin-4-yloxy)piperidine
C21H24N2O2S 376.5 (estimated) Not reported N/A
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone - 4-Fluorophenyl C13H16FNO 221.3 1355178-81-2
(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone - 2,5-Dimethylphenoxyethylamino
- Pyridin-4-yl
C21H27N3O2 365.5 1309241-34-6
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib intermediate) - 4-(Methylsulfonyl)phenyl
- 6-Methylpyridin-3-yl
C15H15NO3S 289.4 221615-75-4
2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone - 4-Fluorophenyl
- Furan-2-ylmethylthio
C19H22FNO2S 347.4 1396770-22-1

Key Observations :

Aromatic Substituents: The 4-(isopropylthio)phenyl group in the target compound introduces a lipophilic sulfur-containing substituent, which may enhance membrane permeability compared to the 4-fluorophenyl group in or the 4-(methylsulfonyl)phenyl group in . The pyridin-4-yloxy group on the piperidine ring provides a hydrogen-bond acceptor, similar to the pyridin-4-yl group in , but with an added ether linkage that may influence conformational flexibility.

Piperidine Modifications :

  • Compared to the furan-2-ylmethylthio -modified piperidine in , the target compound’s pyridin-4-yloxy substitution likely alters electronic properties and steric bulk, affecting receptor-binding interactions.

Physicochemical Properties :

  • The target compound’s molecular weight (376.5) exceeds that of simpler analogs like (221.3) and (289.4), suggesting reduced solubility in aqueous media. However, the isopropylthio group may improve lipid solubility, enhancing blood-brain barrier penetration in neurological targets.
Research Findings from Analogues
  • Enzyme Inhibition : The etoricoxib intermediate () inhibits cyclooxygenase-2 (COX-2) due to its methylsulfonyl group, which mimics the sulfonamide pharmacophore in COX-2 inhibitors. The target compound’s isopropylthio group may lack this specificity but could target alternative enzymes (e.g., kinases or cytochrome P450 isoforms) .
  • Metabolic Stability : Thioether-containing compounds (e.g., ) are prone to oxidative metabolism, forming sulfoxides or sulfones. The isopropylthio group in the target compound may exhibit slower oxidation than smaller thioethers (e.g., methylthio), extending half-life .

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